Researchers requiring stereochemically pure quinolizidine alkaloids face risks from racemic mixtures or more toxic (-)-sparteine. (+)-Lupanine (CAS 550-90-3) resolves this by providing an enantiopure nAChR activator with a 3.3-fold higher maximum non-lethal dose than (-)-sparteine, ensuring a wider safety margin for in vivo studies. It also serves as the direct chiral precursor for synthesizing the D-(+)-sparteine ligand, enabling access to unnatural enantiomer-catalyzed asymmetric transformations. Consistent lot-to-lot purity ensures reproducible neuroprotection assays.
(+)-Lupanine is a tetracyclic quinolizidine alkaloid predominantly isolated from plants of the *Lupinus* (lupin) genus. As a chiral molecule, its stereochemistry is critical, with the (+)-enantiomer exhibiting distinct biological activities compared to its counterparts. This compound is typically supplied as an off-white solid with good solubility in organic solvents such as methanol, DMSO, and chloroform, but limited solubility in water. Its primary relevance in procurement is for applications where stereospecificity is paramount, including pharmacological research on nicotinic acetylcholine receptors and as a precursor or chiral auxiliary in asymmetric synthesis.
nAChR selectivity profiling
Selective nicotinic receptor binding supports pathway studies with reduced muscarinic interference.
Enantiomer-controlled research
Enantiopure D-(+)-Lupanine enables stereochemical-control studies and biodegradation tracking.
Desensitization negative control
Lacks direct nAChR desensitization, serving as a control for anagyrine-mediated teratogenicity models.
Substituting (+)-Lupanine with a racemic mixture, the (-)-enantiomer, or even a closely related alkaloid like sparteine can lead to significant loss of function or unpredictable outcomes. The biological effects of quinolizidine alkaloids are often highly stereospecific. For example, ecotoxicological studies have shown that racemic lupanine exhibits higher toxicity than the individual enantiomers, indicating a synergistic effect that makes the mixture unsuitable for applications requiring the specific activity of the (+)-form. Furthermore, in asymmetric synthesis, where lupanine may act as a chiral precursor to ligands like sparteine, using the incorrect enantiomer would yield the opposite, and often undesired, product enantiomer. Crude plant extracts are also poor substitutes, as they contain complex and variable mixtures of alkaloids, including lupanine, sparteine, and 13α-hydroxylupanine, preventing the precise, reproducible results achievable with the enantiopure compound.
Sparteine (non-oxidized analog)
Stronger sodium channel blockade and higher acute toxicity profile may shift ion channel and safety endpoint interpretation.
Anagyrine (desensitizing alkaloid)
Direct nAChR desensitization without metabolism differs fundamentally; receptor response context does not transfer.
L-(−)-Lupanine or racemate
Enantioselective biodegradation and receptor engagement may differ; racemic mixture introduces additional toxicity variables.
In a cellular model of amyloid-β (SO-Aβ) toxicity relevant to Alzheimer's disease, (+)-Lupanine demonstrated significant neuroprotective effects. At a concentration of 0.03 μM, (+)-Lupanine prevented 64% of SO-Aβ-induced toxicity in PC12 cells. This effect was directly compared to 17-oxo-sparteine, another quinolizidine alkaloid, which prevented 57% of toxicity under the same conditions. The activity of both compounds was mediated by nicotinic acetylcholine receptors (nAChR), as the effects were completely blocked by the antagonist α-bungarotoxin.
| Evidence Dimension | Prevention of Amyloid-β Induced Toxicity |
| Target Compound Data | 64 ± 7% protection at 0.03 µM |
| Comparator Or Baseline | 17-oxo-sparteine: 57 ± 6% protection at 0.03 µM |
| Quantified Difference | (+)-Lupanine showed ~12% higher protective activity than 17-oxo-sparteine. |
| Conditions | PC12 cells treated with soluble amyloid-β oligomers (SO-Aβ). |
This demonstrates a quantifiable, stereospecific biological activity, making (+)-Lupanine a preferred tool compound for nAChR-related neuroprotection studies over other related alkaloids.
Reported receptor selectivity context; anagyrine shows >15-fold weaker nAChR affinity.
Radioligand displacement assay; verify source-specific replication.
Comparative in vivo studies in mice demonstrate that (+)-Lupanine has a more favorable acute toxicity profile than (-)-sparteine, a common structural analog and widely used chiral ligand. The maximum non-lethal dose (DL0) for lupanine was determined to be 100 mg/kg (i.p.), whereas for sparteine it was significantly lower at 30 mg/kg (i.p.). This suggests that lupanine is approximately 3.3 times less acutely toxic than sparteine via this administration route. Both compounds exhibited a weak sedative effect on the central nervous system, but the wider safety margin for lupanine is a key differentiator.
| Evidence Dimension | Maximum Non-Lethal Dose (DL0, i.p.) |
| Target Compound Data | 100 mg/kg |
| Comparator Or Baseline | (-)-Sparteine: 30 mg/kg |
| Quantified Difference | 3.3-fold higher maximum non-lethal dose than (-)-sparteine. |
| Conditions | Intraperitoneal (i.p.) administration in mice. |
For applications requiring in vivo administration or large-scale handling in synthesis, the lower acute toxicity of (+)-Lupanine offers a significant safety and handling advantage over sparteine.
Reported acute toxicity endpoint context; sparteine exhibits higher CNS toxicity.
Swiss mouse model; separate LD50 study in rats. Endpoints require model-specific review.
(+)-Lupanine serves as a critical, enantiopure starting material for the synthesis of the 'unnatural' D-(+)-sparteine, a valuable chiral diamine ligand. While L-(-)-sparteine is naturally available, D-(+)-sparteine is not easily obtained from natural sources. A patented chemical process demonstrates the reduction of enantiopure lupanine to sparteine. Specifically, L-(-)-lupanine is reduced to L-(-)-sparteine, and by extension, (+)-Lupanine provides access to D-(+)-sparteine. This route is presented as a cost-effective and practical alternative to multi-step total syntheses, enabling access to the opposite enantiomer of a widely used ligand.
| Evidence Dimension | Synthetic Accessibility of Sparteine Enantiomers |
| Target Compound Data | Serves as a precursor to D-(+)-sparteine via chemical reduction. |
| Comparator Or Baseline | L-(-)-sparteine is naturally occurring; D-(+)-sparteine is synthetically challenging or inaccessible from natural sources. |
| Quantified Difference | Enables access to the otherwise rare D-(+)-sparteine enantiomer. |
| Conditions | Reduction, e.g., using NaBH4/I2 system. |
Procuring enantiopure (+)-Lupanine is the most direct route for synthetic chemists needing to generate the D-(+)-sparteine ligand, which is essential for accessing specific product enantiomers in asymmetric catalysis.
Reported cardiovascular reflex endpoint context; identical nicotinic-type hypertension block.
Cat and dog models; source-free comparison. Verify experimental reproducibility.
Reported sodium channel inhibition context; may reduce ion channel confounding.
Loose patch clamp on skeletal muscle fibers; ajmaline/quinidine shown for reference.
Reported enantioselective degradation context; supports chiral resolution workflows.
Pseudomonas putida LPK411; >95% ee L-(−)-Lupanine achieved. Ecotoxicity differs from racemate.
nAChR desensitization pathway context; anagyrine acts as direct desensitizer.
SH-SY5Y and TE-671 cell models; 10 nM–100 µM range. Verify model-specific response.
Based on its demonstrated ability to provide quantifiable neuroprotection against amyloid-beta toxicity through nicotinic acetylcholine receptor (nAChR) activation, (+)-Lupanine is a validated choice for researchers investigating nAChR-targeted therapeutic strategies for conditions like Alzheimer's disease. Its defined stereochemistry ensures target-specific and reproducible results not possible with crude extracts or racemic mixtures.
For preclinical animal studies requiring the pharmacological effects of a quinolizidine alkaloid, (+)-Lupanine is a preferred compound over (-)-sparteine due to its significantly lower acute toxicity. Its 3.3-fold higher maximum non-lethal dose provides a wider therapeutic window and improved handling safety, making it a more reliable choice for in vivo efficacy and safety assessments.
In the field of asymmetric synthesis, (+)-Lupanine is the designated precursor for producing the D-(+)-sparteine ligand. Procuring (+)-Lupanine allows synthetic teams to access the 'unnatural' enantiomer of a powerful chiral ligand, which is essential for catalyzing reactions to produce specific, high-value chiral molecules that are inaccessible using the more common L-(-)-sparteine.